molecular formula C20H28ClN3O2 B2406382 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride CAS No. 1351648-83-3

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride

Cat. No. B2406382
CAS RN: 1351648-83-3
M. Wt: 377.91
InChI Key: MQPOQPFXJLVILA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is a useful research compound. Its molecular formula is C20H28ClN3O2 and its molecular weight is 377.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of heterocyclic compounds, including those similar to the specified compound, plays a crucial role in medicinal chemistry due to their diverse biological activities. For example, the synthesis of heterocyclic analogues of chlorcyclizine showed potent hypolipidemic activity, indicating the importance of structural modifications in enhancing biological efficacy (Ashton et al., 1984). Similarly, novel bis(pyrazole-benzofuran) hybrids with a piperazine linker demonstrated potent antibacterial efficacy and biofilm inhibition activities, highlighting the potential of synthesizing new compounds for addressing microbial resistance (Mekky & Sanad, 2020).

Potential Therapeutic Applications

Compounds with structures related to the specified chemical have shown promising therapeutic potential in various studies. For instance, certain piperazine derivatives exhibited anti-malarial activity, suggesting the possibility of developing new antimalarial agents based on similar structures (Cunico et al., 2009). Furthermore, derivatives of piperazine have been explored for their anti-cancer activities, such as inhibiting bone cancer cell lines, which underscores the importance of these compounds in cancer research (Lv et al., 2019).

properties

IUPAC Name

1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-4-phenylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2.ClH/c1-16-19(17(2)25-21-16)15-22-11-13-23(14-12-22)20(24)10-6-9-18-7-4-3-5-8-18;/h3-5,7-8H,6,9-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPOQPFXJLVILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CCCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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